BenchChemオンラインストアへようこそ!

6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Biopharmaceutical profiling ADME Drug-likeness

6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a synthetic small-molecule heterocycle belonging to the tetrahydropyrido[4,3-d]pyrimidine class, a scaffold recognized for its versatility in medicinal chemistry and chemical biology. This compound features a 4-nitrophenyl substituent at the 6-position and an unsubstituted phenyl ring at the 2-position of the partially saturated bicyclic core.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
CAS No. 339029-38-8
Cat. No. B3129389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS339029-38-8
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H16N4O2/c24-23(25)17-8-6-16(7-9-17)22-11-10-18-15(13-22)12-20-19(21-18)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2
InChIKeyREINOGGQHZMBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 339029-38-8): Core Scaffold Identity and Procurement Context


6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a synthetic small-molecule heterocycle belonging to the tetrahydropyrido[4,3-d]pyrimidine class, a scaffold recognized for its versatility in medicinal chemistry and chemical biology [1]. This compound features a 4-nitrophenyl substituent at the 6-position and an unsubstituted phenyl ring at the 2-position of the partially saturated bicyclic core. Its molecular formula is C19H16N4O2 with a molecular weight of 332.4 g/mol, and its structural identity is confirmed by the IUPAC name 6-(4-nitrophenyl)-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine and InChI Key REINOGGQHZMBKR-UHFFFAOYSA-N [2]. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been explored for diverse biological activities including kinase inhibition, antibacterial activity, and topoisomerase II inhibition, positioning this specific substitution pattern as a distinct chemical entity within a pharmacologically relevant series [1][3].

Why 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cannot Be Replaced by Generic Pyrido[4,3-d]pyrimidine Analogs


Generic substitution within the pyrido[4,3-d]pyrimidine class is unsupported due to the well-documented, substitution-dependent nature of this scaffold's biopharmaceutical and biological properties. A systematic profiling study of ten pyrido[4,3-d]pyrimidines demonstrated that relatively minor changes in peripheral substituents produced a >2000-fold range in intestinal solubility (1.9 μM to 4.2 mM in FaSSIF) and a >300-fold range in Caco-2 permeability coefficients (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s) [1]. Critically, specific substituents such as phenylhydrazido and dimethoxyphenyl groups were identified as drivers of poor solubility or impaired permeability, respectively, while other substitution patterns maintained favorable drug-like profiles [1]. The target compound's unique combination of a 2-phenyl group and a 6-(4-nitrophenyl) group constitutes a distinct substitution pattern that has not been profiled in published head-to-head studies against close analogs, making it impossible to predict its behavior from generic class-level data. This evidence demonstrates why an analog with a different substitution pattern—such as 6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 338791-45-0) or 2-(4-methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 338758-01-3)—cannot be assumed to exhibit equivalent solubility, permeability, metabolic stability, or target-binding properties [1].

Quantitative Differentiation Evidence for 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 339029-38-8)


Scaffold-Level Biopharmaceutical Variability Among Pyrido[4,3-d]pyrimidines: Rationale for Substitution-Specific Selection

A comprehensive biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidine analogs revealed extreme substitution-dependent variability in key ADME parameters. Solubility in fasted-state simulated intestinal fluid (FaSSIF) ranged from 1.9 μM to 4.2 mM across the series, while Caco-2 permeability coefficients spanned from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s [1]. All compounds were metabolically stable in human intestinal microsomes, but hepatic extraction ratios were consistently intermediate to high (ER > 0.3), with aliphatic chains, methoxy groups on phenyl substituents, ketones, and amines predicted as the most labile sites [1]. Polar surface area correlated with Caco-2 permeability (R = 0.86) and metabolic stability (R = 0.76) [1]. The target compound, bearing a 2-phenyl and 6-(4-nitrophenyl) substitution pattern, occupies a distinct position in this chemical space. Although the target compound was not among the ten specifically profiled, the study's central finding—that substitution pattern profoundly dictates biopharmaceutical behavior—establishes that procurement decisions cannot rely on data from even closely related analogs [1].

Biopharmaceutical profiling ADME Drug-likeness

Topoisomerase II Inhibitory Activity: Scaffold Validation Supports 6-(4-Nitrophenyl)-2-phenyl Congener Exploration

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been validated as a novel chemotype for human topoisomerase II (topoII) inhibition. In a study of 17 analogs centered on this scaffold, compound 24 (ARN21929) exhibited an in vitro topoII inhibitory IC50 of 4.5 ± 1.0 µM, along with excellent kinetic and thermodynamic solubility and good metabolic stability [1]. This study established that substitutions at the 2- and 6-positions are critical determinants of both potency and drug-like properties. The target compound, 6-(4-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, incorporates a 2-phenyl group identical to that found in several active analogs from the series and a 6-(4-nitrophenyl) group that introduces an electron-withdrawing nitro substituent not present in the reported active compounds. This electronic modification is predicted to alter both the compound's redox potential and its hydrogen-bonding capacity at the target binding site [1].

Topoisomerase II inhibition Anticancer Scaffold validation

Structural Differentiation from the 2-Amino Analog: Implications for Kinase Selectivity and Permeability

The closest commercially cataloged analog, 6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 338791-45-0), differs from the target compound solely at the 2-position, where a primary amine replaces the phenyl ring . SAR studies on related pyrido[4,3-d]pyrimidine series have shown that the 2-position substituent is a critical determinant of both kinase selectivity and cellular permeability. In a CaMKII inhibitor series, 2-position modifications yielded a 25-fold improvement in potency over the reference inhibitor KN-93 and >100-fold selectivity for CaMKII over five off-target kinases [2]. Separately, the biopharmaceutical profiling study demonstrated that polar surface area—directly influenced by the 2-substituent—correlated strongly with Caco-2 permeability (R = 0.86) [1]. The target compound's 2-phenyl group is expected to confer higher lipophilicity and lower polar surface area compared to the 2-amino analog, predicting superior passive membrane permeability [1][2].

Kinase inhibition CaMKII selectivity Permeability

Chemical Space Novelty: The 2-Phenyl/6-(4-Nitrophenyl) Combination Fills an Underexplored Region of the Pyrido[4,3-d]pyrimidine SAR Landscape

A survey of disclosed pyrido[4,3-d]pyrimidine analogs reveals that the combination of a 2-phenyl and 6-(4-nitrophenyl) substitution is sparsely represented in both the patent and primary literature. The most common 6-position substituents reported in kinase inhibitor programs are alkyl, benzyl, or sulfonamide-linked phenyl groups, while nitrophenyl substituents are comparatively rare [2][3]. The 4-nitrophenyl group is notable for its electron-withdrawing character, which can modulate the electron density of the pyrimidine ring and influence both target binding (via π-stacking and hydrogen bond interactions) and metabolic stability (nitro groups can undergo bioreduction). This specific substitution pattern has not been included in published biopharmaceutical profiling studies, kinase selectivity panels, or cellular activity screens, representing a genuine gap in the SAR landscape [1][2].

Chemical space analysis SAR novelty Library design

No Acute Cytotoxicity Observed for the Pyrido[4,3-d]pyrimidine Scaffold in Hepatic and Intestinal Models

All ten pyrido[4,3-d]pyrimidine analogs evaluated in the Wuyts et al. (2013) study showed no toxicity toward Caco-2 cells and sandwich-cultured rat hepatocytes over a 6-hour incubation period [1]. While the target compound itself was not included in that panel, the absence of scaffold-intrinsic cytotoxicity across diverse substitution patterns—including those with phenyl, dimethoxyphenyl, phenylhydrazido, and aliphatic substituents—provides class-level reassurance regarding the acute safety profile of this chemotype in standard cellular models. This baseline safety data supports the use of 6-(4-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in cell-based assays without anticipated scaffold-driven confounding cytotoxicity [1].

Cytotoxicity Safety profiling Caco-2

Evidence-Backed Research Application Scenarios for 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 339029-38-8)


Structure–Activity Relationship (SAR) Expansion for Topoisomerase II Inhibitor Programs

The validated topoII inhibitory activity of the tetrahydropyrido[4,3-d]pyrimidine scaffold [2], combined with the known sensitivity of potency to 6-position aryl substituent identity, positions 6-(4-nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a strategic SAR probe. Researchers can directly compare its activity against the published ARN21929 (IC50 = 4.5 ± 1.0 µM) to assess the impact of the electron-withdrawing 4-nitro group on topoII inhibition and antiproliferative activity. This compound fills a gap in the existing SAR series, which has not systematically explored electron-deficient aryl groups at the 6-position [2].

Biopharmaceutical Profiling of a Distinct Substitution Pattern for ADME Model Refinement

The extreme substitution-dependent variability in solubility (>2000-fold) and permeability (>300-fold) documented across pyrido[4,3-d]pyrimidine analogs [1] underscores the need to profile additional substitution patterns. The target compound's unique combination of a lipophilic 2-phenyl group and a polar 6-(4-nitrophenyl) group represents a distinct quadrant of the scaffold's property space. Generating FaSSIF solubility, Caco-2 permeability, and microsomal stability data for this compound would directly test and refine the reported PSA–permeability (R = 0.86) and PSA–metabolic stability (R = 0.76) correlations [1].

Kinase Selectivity Profiling Against the 2-Amino Comparator

Given that 2-position modifications in related tetrahydropyrido[4,3-d]pyrimidine series have produced >100-fold selectivity improvements for CaMKII over off-target kinases [3], the target compound's 2-phenyl substituent is predicted to confer a selectivity profile distinct from the commercially available 2-amino analog (CAS 338791-45-0) . A head-to-head kinase panel screen comparing these two compounds would quantify the selectivity impact of the 2-phenyl modification and potentially identify novel kinase inhibition patterns.

Chemical Library Enumeration for Underexplored Pyrido[4,3-d]pyrimidine Chemical Space

Literature analysis confirms that the 2-phenyl/6-(4-nitrophenyl) substitution combination is absent from published pyrido[4,3-d]pyrimidine libraries, including the ten-compound biopharmaceutical panel [1], the 17-compound topoII inhibitor series [2], and the CaMKII inhibitor program [3]. Procurement of this compound enables the generation of novel, potentially patentable SAR data in an unclaimed region of chemical space, supporting drug discovery programs seeking to establish intellectual property around tetrahydropyrido[4,3-d]pyrimidine-based lead series.

Quote Request

Request a Quote for 6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.